

impact of pre-analytical variables on thromboplastin time accuracy

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Compound of Interest

Compound Name: *Thromboplastin*

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Technical Support Center: Thromboplastin Time (PT) Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pre-analytical issues that can impact the accuracy of **thromboplastin** time (PT) and activated partial **thromboplastin** time (aPTT) assays.

Frequently Asked Questions (FAQs)

Q1: What are the major categories of pre-analytical variables that can affect PT and aPTT results?

A1: Pre-analytical variables affecting routine coagulation testing can be broadly classified into three main categories:

- **Specimen Collection:** This includes patient-related factors and the blood drawing process itself.[\[1\]](#)[\[2\]](#)
- **Specimen Transportation and Stability:** This involves the handling of the sample from the point of collection to its arrival at the laboratory.[\[1\]](#)
- **Specimen Processing and Storage:** This encompasses all steps taken within the laboratory before the actual analysis, such as centrifugation and storage.[\[1\]](#)[\[2\]](#)

Q2: What is the correct anticoagulant and blood-to-anticoagulant ratio for PT/aPTT testing?

A2: The standard anticoagulant for PT and aPTT testing is 3.2% buffered sodium citrate.[3] The correct ratio of blood to anticoagulant is crucial and should be 9:1.[3] An incorrect ratio, most commonly due to an underfilled collection tube, can lead to a dilutional effect and excess calcium binding by the citrate, resulting in falsely prolonged clotting times.[3]

Q3: Can a hemolyzed, icteric, or lipemic sample be used for PT/aPTT testing?

A3: While some studies suggest that PT may not be significantly affected by hemolysis, aPTT values can be altered. It is generally recommended to avoid using hemolyzed, icteric, or lipemic samples as they can interfere with the optical detection systems of many coagulation analyzers.[4] Lipemia, in particular, can interfere with photoelectric measurements of clot formation.[5]

Q4: How long can a blood sample for PT/aPTT testing be stored before analysis?

A4: For uncentrifuged citrated samples, PT testing may still be suitable for up to 24 hours at room temperature.[6] However, aPTT is more sensitive to storage time, and it is recommended to perform the test as soon as possible.[7] One study found that reliable aPTT results were obtained up to 4 hours after collection, regardless of whether the sample was stored at room temperature or refrigerated.[7] Delays in processing can lead to significant changes in both PT and aPTT results.[8]

Troubleshooting Guides

Issue 1: Unexpectedly Prolonged PT or aPTT Results

Possible Cause 1: Incorrect Blood-to-Anticoagulant Ratio (Underfilled Tube)

- **Troubleshooting Step:** Visually inspect the blood collection tube. The fill level should be at least 90% of the tube's stated volume. Underfilling can lead to an excess of citrate anticoagulant, which will bind the calcium added to initiate clotting in the assay, causing a falsely prolonged result.[3][9] Studies have shown that a clinically significant bias can be identified in underfilled tubes.[10]

- Resolution: Recollect the sample, ensuring the tube is filled to the appropriate level. It is important to note that combining two partially filled tubes is not an acceptable practice.[3]

Possible Cause 2: Contamination with Anticoagulants

- Troubleshooting Step: Review the patient's medication and the sample collection procedure. Contamination from heparin is a common issue, especially when blood is drawn from intravenous lines that are kept open with heparin flushes. Testing on EDTA plasma instead of citrate plasma can also result in erroneously prolonged PT and aPTT.[10]
- Resolution: If contamination is suspected, a new sample should be drawn from a different site, following proper line draw procedures to avoid contamination.

Possible Cause 3: Presence of an Inhibitor

- Troubleshooting Step: If the prolonged clotting time is not explained by a factor deficiency, the presence of an inhibitor, such as a lupus anticoagulant, should be considered.[11][12]
- Resolution: Perform a mixing study, where the patient's plasma is mixed with normal plasma. If the clotting time corrects, a factor deficiency is likely. If it does not correct, it suggests the presence of an inhibitor.[5]

Issue 2: Inconsistent or Non-Reproducible PT/aPTT Results

Possible Cause 1: Improper Sample Mixing

- Troubleshooting Step: Immediately after blood collection, the citrated tube should be gently inverted 3-4 times to ensure proper mixing of the blood with the anticoagulant. Vigorous shaking should be avoided as it can cause hemolysis and platelet activation.
- Resolution: Implement and adhere to a standardized sample collection and handling protocol that includes specific instructions for gentle mixing.

Possible Cause 2: Variations in Centrifugation

- **Troubleshooting Step:** Ensure that the centrifugation parameters (speed, time, and temperature) are standardized and followed consistently. To obtain platelet-poor plasma (platelet count <10,000/ μ l), centrifugation at 1500 x g for 15 minutes is commonly recommended.[3] Some studies have shown that rapid centrifugation (e.g., for 3 minutes) can produce comparable results to conventional methods for PT.[13] However, centrifuge temperature can have a significant effect on coagulation test results.[14]
- **Resolution:** Validate and standardize centrifugation protocols within the laboratory. Ensure centrifuges are properly maintained and calibrated.

Possible Cause 3: Traumatic Venipuncture

- **Troubleshooting Step:** A difficult or traumatic venipuncture can introduce tissue factor into the sample, which can initiate clotting and lead to shortened PT and aPTT results.[3] It can also increase levels of acute phase reactants like Factor VIII and fibrinogen.[3]
- **Resolution:** Proper phlebotomy technique is crucial. If the initial venipuncture is unsuccessful, a new site should be chosen for the subsequent attempt.

Data on Pre-Analytical Variables

Table 1: Effect of Sample Storage Time and Temperature on PT and aPTT

Storage Time	Storage Temperature	Effect on PT	Effect on aPTT	Reference
Up to 24 hours	Room Temperature	Reliable results	Significant changes after 12 hours	[15]
Up to 24 hours	2-8°C	Reliable results	Reliable results up to 4 hours	[7]
Up to 6 hours	4°C	No significant bias	No significant bias	[6]
24 hours	Room Temperature	Suitable for testing	Significantly different from baseline	[6][16]

Data presented is a summary of findings from multiple studies and should be used as a guideline. Laboratories should establish their own stability data.

Table 2: Impact of Centrifugation Parameters on PT and aPTT

Centrifugation Method	Speed	Time	Effect on PT/INR	Effect on aPTT	Reference
Conventional	1500 x g	20 min	Baseline	Baseline	[13]
Rapid	Not Specified	3 min	Comparable to conventional	Comparable to conventional	[13]
Standard	3000 rpm	Not Specified	No significant alteration	No significant alteration	[17]
Cooled vs. Standard	Not Specified	Not Specified	Significant difference	Significant difference	[14]

Different studies may use varying centrifugation parameters. It is essential to follow the manufacturer's instructions for the specific reagents and analyzer in use.

Experimental Protocols

Protocol 1: Evaluation of Sample Storage Stability

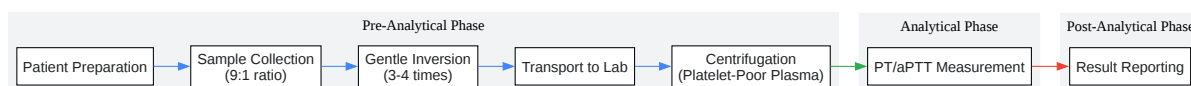
- Objective: To determine the stability of PT and aPTT in citrated whole blood samples over time at different storage temperatures.
- Methodology:
 - Collect blood samples from a cohort of healthy donors into 3.2% sodium citrate tubes.
 - Divide the samples into two groups for storage at room temperature (e.g., 20-25°C) and refrigerated temperature (2-8°C).
 - Perform baseline PT and aPTT analysis immediately after collection (Time 0).

- Aliquot and store the remaining samples.
- Test the samples at specified time points (e.g., 2, 4, 8, 12, and 24 hours) from both storage conditions.[\[7\]](#)[\[18\]](#)
- Analyze the data to determine the time points at which a statistically significant deviation from the baseline value occurs.

Protocol 2: Assessment of Centrifugation Conditions

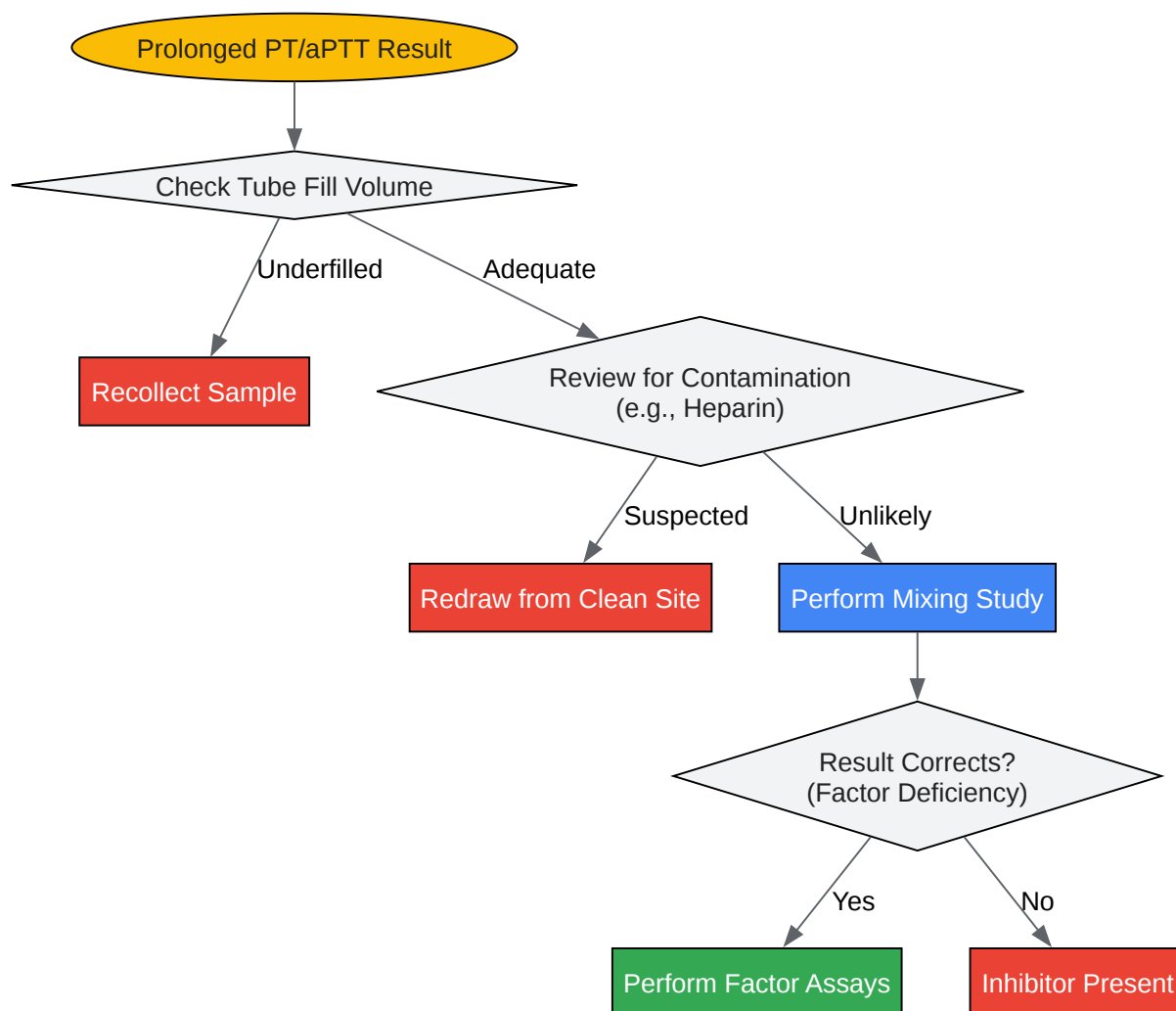
- Objective: To compare the effect of different centrifugation speeds and times on PT and aPTT results.
- Methodology:
 - Collect a set of blood samples in 3.2% sodium citrate tubes.
 - Process a subset of samples using the standard laboratory centrifugation protocol (e.g., 1500 x g for 15 minutes) to serve as the reference.
 - Process other subsets of samples using alternative, rapid centrifugation protocols (e.g., higher g-force for a shorter duration).[\[13\]](#)[\[19\]](#)
 - Measure PT and aPTT in the plasma obtained from all centrifugation conditions.
 - Statistically compare the results from the rapid protocols to the standard protocol to assess for any significant differences.

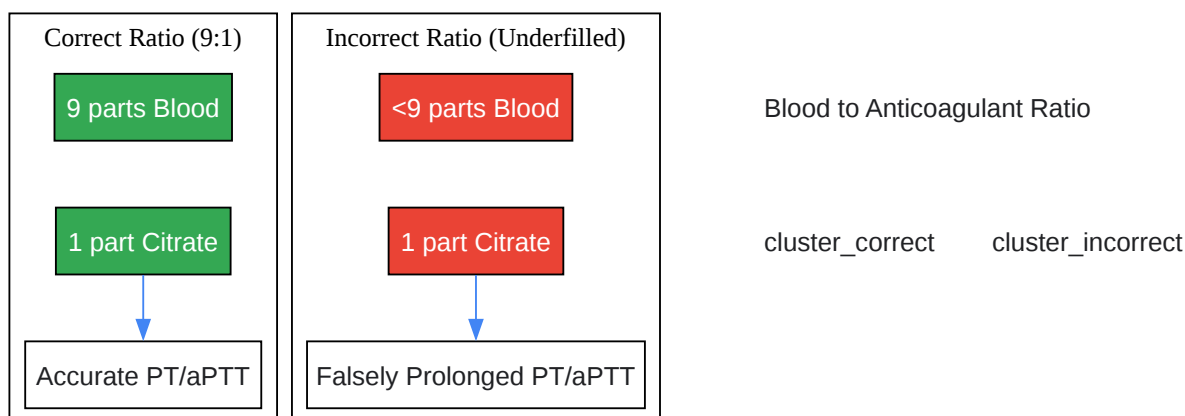
Visualizations



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Caption: Experimental workflow for coagulation testing.





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